6-(methylamino)hexane-1,2,3,4,5-pentol

Description

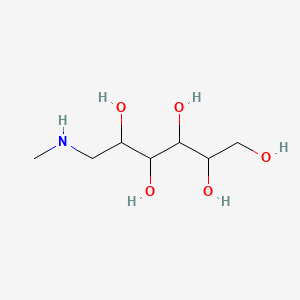

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBZMMPHUWSWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859264 | |

| Record name | 1-Deoxy-1-(methylamino)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-40-8 | |

| Record name | meglumine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | meglumine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations of 6 Methylamino Hexane 1,2,3,4,5 Pentol

Direct Synthesis Pathways of the Chemical Compound

The synthesis of 6-(methylamino)hexane-1,2,3,4,5-pentol is primarily achieved through two main strategies: reductive amination and derivatization from carbohydrate precursors like glucose. These methods provide reliable routes to this polyhydroxy amine.

Reductive Amination Strategies for N-Alkyl Polyhydroxy Amines

Reductive amination is a cornerstone for the synthesis of amines and is a highly effective method for producing N-alkyl polyhydroxy amines such as this compound. researchgate.net This process typically involves the reaction of a carbonyl compound, in this case, an aldehyde or ketone derived from a sugar, with an amine in the presence of a reducing agent. researchgate.net

In a common approach, D-glucose is reacted with methylamine (B109427) to form an intermediate imine, which is then subsequently reduced to the final amine product. nih.gov This can be performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined, allowing the sequential formation and reduction of the imine. researchgate.net The reaction is typically carried out under neutral or weakly acidic conditions. researchgate.net

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its ability to selectively reduce the imine in the presence of the starting carbonyl group. bohrium.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also utilized. bohrium.com

The synthesis of N-(1-deoxy-D-glucitol-1-yl) derivatives of various amino acids has been successfully achieved through the reductive amination of D-glucose in the presence of sodium cyanoborohydride, highlighting the versatility of this method.

Derivation from Glucose and Related Carbohydrate Precursors

The most direct and industrially significant method for producing this compound is the reductive amination of D-glucose with methylamine. nih.govrsc.org This process is a prime example of utilizing renewable carbohydrate feedstocks for the synthesis of valuable chemicals.

The reaction involves the catalytic hydrogenation of a mixture of D-glucose and methylamine. nih.gov A variety of catalysts can be used, with Raney nickel being a common and effective choice. rsc.org The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve high conversion of glucose and high selectivity towards the desired N-methyl-D-glucamine.

One patented method describes the synthesis by first adding anhydrous dextrose to an alcohol solvent, followed by the addition of methylamine. This initial reaction proceeds at a temperature of 10-40 °C for 1-3 hours under a nitrogen atmosphere. The resulting solution is then treated with a Ni-Cu/TiO2 catalyst for the hydrogenation step. nih.gov

Below is a data table summarizing typical reaction conditions for the synthesis of N-methyl-D-glucamine from D-glucose.

| Parameter | Value | Reference |

|---|---|---|

| Glucose Concentration | 20% w/v | rsc.org |

| Mole Ratio (Glucose:Amine) | 1:5 | rsc.org |

| Catalyst | Raney Nickel | rsc.org |

| Catalyst Loading | 1% w/v | rsc.org |

| Temperature | 85 °C | rsc.org |

| Hydrogen Pressure | 90 atm | rsc.org |

| Reaction Time | 3 hours | rsc.org |

| Selectivity | 97% | rsc.org |

| Glucose Conversion | 92% | rsc.org |

Another study details the use of a nickel catalyst on a hypercrosslinked polystyrene support. In this process, a mixture of commercial glucose, methanol (B129727), and monomethylamine is hydrogenated at a pressure of 50 bar. The reaction commences at 100 °C and is completed within 15 minutes, after which the temperature is raised to 120 °C. This method achieves a D-glucose conversion of 99.3-99.6% with a selectivity to N-methyl-d-glucoseamine of 97.6-97.8%. nih.gov

Utilization of the Chemical Compound in Organic Synthesis

The unique structural features of this compound, namely its multiple hydroxyl groups and a secondary amine, make it a valuable building block and a potential catalyst in organic synthesis.

Role as a Catalyst in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org The development of catalysts for MCRs is an active area of research aimed at improving reaction rates, yields, and selectivity.

A comprehensive search of the scientific literature did not yield any specific examples of this compound being used as a catalyst for the synthesis of pyrazolopyridines through multicomponent reactions. Pyrazolopyrimidines, which are structurally related to pyrazolopyridines, are typically synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions, or with the aid of Lewis acid catalysts. nih.gov

However, there is evidence of the N-methyl-D-glucamine moiety being incorporated into other heterocyclic structures. For instance, a series of 4-functionalized 1,3-oxazoles containing an N-methyl-D-glucamine fragment at the 5-position have been synthesized. researchgate.net This indicates the utility of this compound as a versatile chiral building block for the construction of complex heterocyclic systems. The synthesis of these oxazole (B20620) derivatives involved the reaction of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-methyl-D-glucamine. researchgate.net

The efficiency of any catalytic process, including those potentially involving this compound, is highly dependent on the optimization of reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst loading, and the nature of any additives or co-catalysts. sigmaaldrich.com

For the synthesis of heterocyclic compounds, the solvent can play a crucial role in influencing reaction rates and selectivity. For example, in the synthesis of certain oxazoles, a change in solvent can significantly impact the yield. nih.gov Temperature is another critical factor; for instance, in the N-amidation of cinnamic acid, a reaction temperature of 60 °C was found to be optimal, with higher temperatures leading to decreased yields. sigmaaldrich.com

The concentration of the catalyst and reactants is also a key parameter to be optimized. In the enzymatic synthesis of lauroyl-N-methyl glucamide, a derivative of N-methyl-D-glucamine, a response surface methodology was employed to determine the optimal conditions, which included a specific molar ratio of substrates and enzyme concentration. rsc.org This systematic approach to optimization allows for the efficient determination of the ideal reaction parameters to maximize yield and minimize by-product formation. rsc.org

While specific optimization studies for the catalytic use of this compound in multicomponent reactions for pyrazolopyridine synthesis are not available due to the lack of reported applications, the general principles of reaction optimization would apply. A systematic screening of solvents, temperatures, catalyst and reactant concentrations, and potential co-catalysts would be necessary to determine the optimal conditions for any new catalytic application of this compound.

Derivatization to Polyhydroxylated N-Methylamino Compounds

The polyol structure and the reactive secondary amine of N-methyl-D-glucamine allow for its derivatization into a range of more complex molecules. These transformations leverage the inherent chirality and hydrophilicity of the parent compound to build novel structures for research and industrial applications.

A significant chemical transformation of N-methyl-D-glucamine is its reaction with fatty acid esters to form N-methyl-N-glucosyl fatty acid amides. These amides are notable non-ionic surfactants, valued for their biodegradability and low toxicity. The synthesis is typically an amidation reaction carried out by reacting N-methyl-D-glucamine with a fatty acid methyl ester. google.com

The reaction is conducted in an alcohol-based solvent in the presence of an alkali catalyst, such as sodium methoxide, sodium carbonate (yellow soda ash), or potassium carbonate (salt of wormwood). google.com The process generally involves heating the mixture under normal pressure at temperatures between 50-80°C for 2 to 6 hours. google.com Various fatty acid esters can be used to produce a range of amides with differing alkyl chain lengths, which in turn influences their physicochemical properties as surfactants.

| Fatty Acid Methyl Ester Precursor | Resulting Fatty Acid Polyhydroxy Amide |

| Methyl Laurate | N-lauroyl-N-methyl-D-glucamine |

| Methyl Oleate (e.g., from Uniphat A60) | N-oleoyl-N-methyl-D-glucamine |

| Methyl Stearate | N-stearoyl-N-methyl-D-glucamine |

| Methyl Palmitate | N-palmitoyl-N-methyl-D-glucamine |

The synthesis of complex heterocyclic structures such as pyrano-pyrroles from carbohydrate precursors is an area of advanced organic chemistry. While direct synthesis from N-methyl-D-glucamine is not widely reported, methodologies using other carbohydrate precursors establish a viable synthetic strategy. An efficient route to create polyhydroxy-tetrahydropyrano-pyrroles involves starting with acetylenic carbohydrate precursors. researchgate.net

This multi-step methodology's key stages include an inverse-demand Diels-Alder reaction of an acetylenic derivative with a tetrazine, followed by a ring-contraction of the resulting pyridazine (B1198779) intermediate to form the pyrrole (B145914) ring. researchgate.net Given that N-methyl-D-glucamine is a carbohydrate derivative, it could theoretically serve as the foundational precursor for such a synthesis. wikipedia.org This would, however, necessitate a series of preliminary chemical modifications to introduce the required acetylenic functionality onto the hexitol (B1215160) backbone, alongside protection of the multiple hydroxyl groups and the secondary amine to ensure regioselectivity during the subsequent cyclization and ring-contraction steps.

Impurity Profiling and Synthesis of Related Analogues

The purity of N-methyl-D-glucamine is critical for its applications. Understanding its impurity profile, which arises from its synthesis and degradation, is essential for quality control. Furthermore, the rational design of its analogues allows researchers to fine-tune its properties for specific scientific investigations.

The most common industrial synthesis of N-methyl-D-glucamine is the reductive amination of D-glucose with methylamine, typically using a metal catalyst like Raney nickel under hydrogen pressure. prepchem.comniscpr.res.ingoogle.com This process can generate several impurities and by-products.

Potential impurities include:

Unreacted Starting Materials: Residual D-glucose and methylamine.

Over-alkylation Product: N,N-dimethylglucamine can form if the primary product is further methylated. This compound is sometimes a desired product itself but is considered an impurity in high-purity N-methyl-D-glucamine. google.comjustia.com

Dimeric/Oligomeric By-products: Self-condensation or reactions between intermediates can lead to larger, undesired molecules. nih.gov

Catalyst Residues: Metallic impurities, such as nickel, may leach from the catalyst into the final product. google.comjustia.com

Solvent Residues: Residual solvents from the reaction or purification steps, such as methanol or ethanol, may be present. justia.com

Degradation Products: Thermal decomposition can lead to the formation of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.com

The identification of these impurities is performed using analytical techniques like HPLC, while their quantification often requires the deliberate synthesis of these by-products to serve as analytical standards.

| Impurity/By-product Class | Specific Example | Typical Origin |

| Unreacted Starting Material | D-Glucose | Incomplete reductive amination |

| Over-alkylation | N,N-dimethylglucamine | Further reaction with methylating agent |

| Dimeric Products | Bis-glucamine species | Side-reactions during amination nih.gov |

| Catalyst Residue | Nickel | Leaching from Raney nickel catalyst google.com |

| Solvent Residue | Methanol | Residual from reaction/purification justia.com |

| Degradation Product | Nitrogen Oxides (NOx) | Thermal decomposition fishersci.com |

The structure of N-methyl-D-glucamine is rationally modified to create structural analogues with tailored properties for specific research applications. These modifications typically target the amino group or the hydroxyl groups to alter solubility, binding affinity, or to attach the molecule to other platforms.

Amine Alkylation for Enhanced Binding: The secondary amine can be alkylated with long-chain alkyl halides (e.g., 1-bromodecane) to produce amphiphilic analogues like N-decyl-N-methyl-D-glucamine. This molecule and its quaternary ammonium (B1175870) salt derivatives have been rationally designed and synthesized to act as agents for the selective removal of boron from water, leveraging the diol sites on the glucamine backbone for chelation. rsc.org

Attachment to Macrocycles: N-methyl-D-glucamine has been attached to the upper rim of calix rsc.orgresorcinarene macrocycles via a Mannich reaction with paraformaldehyde. nih.gov This creates a complex conjugate (N-methyl-d-glucaminemethylcalix rsc.orgresorcinarene) designed to study how biocompatible fragments influence the self-assembly, aggregation, and biological properties of supramolecular systems. nih.gov

Polymerizable Derivatives for Functional Materials: To create materials for environmental remediation, N-methyl-D-glucamine has been converted into a polymerizable monomer. One such analogue is N-methyl-D-glucamine methacrylamide (B166291), synthesized for incorporation into functional polymers. researchgate.net These polymers are designed to have a high density of N-methyl-D-glucamine moieties, which are known to have a high affinity and selectivity for capturing arsenate ions from water. researchgate.net

| Structural Analogue | Key Modification | Rationale / Research Application |

| N-decyl-N-methyl-D-glucamine | Addition of a C10 alkyl chain to the nitrogen atom | Creation of an amphiphilic molecule for boron chelation and removal from water rsc.org |

| N-methyl-d-glucaminemethylcalix rsc.orgresorcinarene | Covalent attachment to a calixarene (B151959) macrocycle | Investigation of self-assembly and supramolecular properties nih.gov |

| N-methyl-D-glucamine methacrylamide | Addition of a polymerizable methacrylamide group | Synthesis of functional polymers for selective arsenic capture researchgate.net |

Mechanistic Investigations of Chemical Reactivity Involving 6 Methylamino Hexane 1,2,3,4,5 Pentol

Catalytic Reaction Mechanisms

The structure of 6-(methylamino)hexane-1,2,3,4,5-pentol, featuring a secondary amine and multiple hydroxyl groups, suggests its potential to participate in various catalytic processes. The presence of both basic (amine) and acidic/hydrogen-bond donating (hydroxyl) functionalities could allow it to act as a bifunctional catalyst.

Protonation and Activation Pathways in Organic Transformations

The secondary amine group in this compound is a key site for protonation. In an acidic medium, this amine can be protonated to form a methylammonium ion. This protonation event can be a crucial first step in many catalytic cycles, activating the molecule for subsequent reactions. For instance, the protonated form could act as a Brønsted acid catalyst.

Conversely, the hydroxyl groups, while generally weak acids, can be deprotonated under basic conditions to form alkoxides. These alkoxide species are significantly more nucleophilic and basic than the parent hydroxyl groups and could participate in base-catalyzed transformations.

The activation of substrates by this compound would likely involve the formation of hydrogen bonds between its hydroxyl groups and the substrate, or the transient protonation/deprotonation of the substrate by the amino/hydroxyl groups.

Role of Hydrogen Bonding and Lone Pair Donation in Catalysis

Hydrogen bonding is expected to play a significant role in any catalytic activity of this compound. The five hydroxyl groups and the secondary amine can all act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This extensive hydrogen-bonding network could be instrumental in orienting substrates within a catalytic pocket, thereby enhancing reaction rates and selectivity.

The lone pair of electrons on the nitrogen atom of the methylamino group is a site of nucleophilicity and basicity. This lone pair can be donated to an electrophilic center, initiating a variety of chemical transformations. In a catalytic context, this could involve the formation of a temporary covalent bond with a substrate, activating it for further reaction.

Stereoelectronic Effects in Catalytic Cycles

The specific stereochemistry of this compound would be critical in any stereoselective catalytic process. The spatial arrangement of the hydroxyl and methylamino groups creates a chiral environment. This chirality could be transferred to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer over another.

Stereoelectronic effects, which relate to the influence of orbital overlap on the geometric and energetic properties of a molecule, would also be important. For example, the orientation of the lone pair on the nitrogen atom relative to adjacent bonds could influence its reactivity. Similarly, the conformation of the hexane (B92381) backbone, dictated by the stereochemistry of the hydroxyl groups, would affect the accessibility of the catalytic sites and the transition state geometries of catalyzed reactions.

Reaction Mechanisms in Derivatization Processes

The multiple functional groups of this compound make it a versatile substrate for various derivatization reactions.

Nucleophilic and Electrophilic Activation in Amide Formation

The secondary amine of this compound is a nucleophile and can react with activated carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form amides. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group.

The reaction can be influenced by the steric hindrance around the amine and the electronic properties of the acylating agent. The presence of the polyol chain may also affect the reactivity through intramolecular hydrogen bonding.

Regioselectivity and Stereoselectivity in Polyhydroxylated Product Formation

Derivatization of the hydroxyl groups presents a challenge in terms of regioselectivity. With five hydroxyl groups of varying steric and electronic environments (primary vs. secondary), selective functionalization at one position over the others would require carefully chosen reagents and reaction conditions. For instance, sterically bulky reagents might preferentially react with the less hindered primary hydroxyl group at the C1 position.

Stereoselectivity in derivatization would be important if new stereocenters are formed during the reaction. The existing stereocenters in this compound would direct the stereochemical outcome of such reactions, a principle known as diastereoselective synthesis. The chiral environment provided by the molecule would favor the approach of reagents from a specific face, leading to a diastereomeric excess of one product.

Intermolecular Interactions and Complexation Studies

The study of intermolecular interactions involving this compound provides crucial insights into its chemical behavior and potential for molecular recognition. The presence of both a secondary amine (N-methylamino group) and multiple hydroxyl groups allows for a variety of non-covalent interactions, making it an interesting candidate for supramolecular chemistry studies.

Molecular Recognition of N-Methyl Amino Moieties

The N-methyl amino moiety is a key functional group that can significantly influence the intermolecular interactions of this compound. N-methylation is a common modification in biological molecules and can alter properties such as enzymatic degradation stability, pharmacokinetic profiles, and bioavailability. mdpi.com From a structural standpoint, the presence of the methyl group on the nitrogen atom affects the hydrogen bonding capability of the amide group, which can disrupt secondary structures in peptides. mdpi.com

Research into the molecular recognition of N-methylated amino acids has shown that macrocyclic hosts, such as Pillar[n]MaxQ (P[n]MQ), can be potent receptors. nih.govnih.gov Studies have demonstrated that the binding affinity of these hosts increases with the degree of methylation on the amino acid side chains. nih.gov For instance, the association constants (Ka) for P5MQ and P6MQ with lysine derivatives were found to increase significantly with higher degrees of methylation. nih.gov This suggests that the N-methyl group plays a crucial role in the binding event, likely through a combination of hydrophobic and cation-π interactions within the host's cavity.

The selective recognition of N-methylated amines has also been achieved using cavitand-decorated silica nanoparticles. rsc.org Tetraphosphonate cavitands, in particular, are known for their ability to selectively bind N-methylated ammonium (B1175870) derivatives. rsc.org This selectivity is critical for the potential development of sensors for biologically important N-methylated compounds. rsc.org

The table below summarizes the association constants for the complexation of various N-methylated amino acid derivatives with Pillar researchgate.netMaxQ and Pillar rsc.orgMaxQ, illustrating the impact of N-methylation on molecular recognition.

| Guest Molecule | Pillar researchgate.netMaxQ Ka (M-1) | Pillar rsc.orgMaxQ Ka (M-1) |

|---|---|---|

| H-K-OH | (1.1 ± 0.1) x 103 | (1.2 ± 0.1) x 104 |

| H-K(Me)-OH | (2.8 ± 0.2) x 103 | (1.1 ± 0.1) x 105 |

| H-K(Me2)-OH | (1.2 ± 0.1) x 104 | (1.2 ± 0.1) x 106 |

| H-K(Me3)-OH | (2.1 ± 0.2) x 104 | (2.0 ± 0.2) x 106 |

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cavitands)

The field of host-guest chemistry, initiated by the discovery of crown ethers, has expanded to include a variety of macrocyclic hosts capable of forming complexes with guest molecules. nih.gov Cavitands, a class of synthetic macrocyclic receptors, are particularly well-suited for studying the complexation of small organic molecules. researchgate.netnih.govcore.ac.uk Their well-defined cavities can provide a microenvironment that facilitates specific intermolecular interactions.

Tetraphosphonate resorcinarene cavitands have been extensively studied for their ability to recognize amino acids, with a notable selectivity for N-methylated species in aqueous solutions. researchgate.netnih.govcore.ac.uk The complexation is driven by a combination of non-covalent interactions, including cation-π interactions between the N-methylated ammonium group of the guest and the aromatic walls of the cavitand. nih.govcore.ac.uk

The solvent plays a critical role in the thermodynamics of complexation. researchgate.netnih.govcore.ac.uk For instance, the binding of N-methylated amino acids to tetraphosphonate cavitands in methanol (B129727) is an entropy-driven process. researchgate.netnih.govcore.ac.uk However, in water, the complexation becomes entropy-opposed, leading to a significant decrease in the binding affinity but a dramatic increase in selectivity for N-methylated guests. researchgate.netnih.govcore.ac.uk This highlights the importance of the hydrophobic effect in aqueous media.

The thermodynamic parameters for the complexation of a water-soluble tetraphosphonate cavitand with various amino acids in a phosphate-buffered saline (PBS) solution are presented in the table below. This data underscores the favorable enthalpy changes associated with the binding of N-methylated amino acids.

| Guest Amino Acid | Association Constant (Ka) [M-1] | ΔG [kcal mol-1] | ΔH [kcal mol-1] | -TΔS [kcal mol-1] |

|---|---|---|---|---|

| Sarcosine (N-methylglycine) | 14200 ± 400 | -5.66 ± 0.04 | -8.9 ± 0.1 | 3.2 |

| L-Proline | 10100 ± 600 | -5.46 ± 0.04 | -6.9 ± 0.1 | 1.4 |

| Glycine | 200 ± 30 | -3.1 ± 0.1 | -1.0 ± 0.2 | -2.1 |

| L-Alanine | 180 ± 20 | -3.1 ± 0.1 | -1.4 ± 0.1 | -1.7 |

The structural features of this compound, specifically the N-methylamino group, suggest that it would be a suitable guest for complexation with macrocyclic receptors like cavitands. The polyol chain would likely enhance its water solubility, and the N-methyl group would provide the key recognition element for binding within the hydrophobic cavity of the host.

Stereochemical Considerations in the Synthesis and Reactivity of 6 Methylamino Hexane 1,2,3,4,5 Pentol

Chiral Purity and Enantiomeric Excess in Synthesis

The synthesis of 6-(methylamino)hexane-1,2,3,4,5-pentol, also known as N-methyl-D-glucamine, presents a significant stereochemical challenge due to the presence of multiple chiral centers. Achieving high chiral purity and enantiomeric excess is paramount, particularly for its applications where specific stereoisomers are required.

Diastereoselective and Enantioselective Synthetic Approaches

The most common and economically viable method for synthesizing N-methyl-D-glucamine is through the reductive amination of D-glucose with methylamine (B109427). niscpr.res.in This process is inherently diastereoselective because the starting material, D-glucose, is a naturally occurring enantiomerically pure sugar. The stereocenters present in D-glucose direct the formation of the new stereocenter at the C-1 position during the reaction, leading to a product with a specific diastereomeric configuration.

The reaction typically proceeds via the formation of an intermediate imine from D-glucose and methylamine, which is then reduced. The use of catalysts like Raney nickel under hydrogen pressure is a common practice for the reduction step. Studies on the reductive amination of D-glucose with various amines have shown that reaction conditions such as temperature, pressure, and catalyst loading can influence the selectivity and yield of the desired N-alkyl glucamine. For instance, at a temperature of 85°C and a hydrogen pressure of 95 atm, a selectivity of 97% has been achieved at a glucose conversion level of 92%. niscpr.res.in

While the use of a chiral starting material from the "chiral pool" like D-glucose is a powerful strategy for diastereoselective synthesis, wikipedia.org other enantioselective methods for the synthesis of amino alcohols have been developed. These include the regioselective opening of epoxides or sulfates prepared by Sharpless asymmetric epoxidation or dihydroxylation, which allows for the controlled formation of stereocenters with a defined anti configuration. ursa.cat Furthermore, biocatalytic approaches using engineered amine dehydrogenases have shown promise in the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones with high conversions and enantiomeric excess. acs.org

Table 1: Diastereoselective Synthesis of N-Alkyl Glucamines via Reductive Amination of D-Glucose niscpr.res.in

| Amine | Mole Ratio (Glucose:Amine) | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

| Methylamine | 1:5 | 85 | 95 | 92 | 97 |

| Ethylamine (B1201723) | 1:5 | 85 | 95 | - | - |

| Butylamine (B146782) | 1:5 | 85 | 95 | - | - |

Note: Specific conversion and selectivity data for ethylamine and butylamine were not provided in the source.

Preservation and Inversion of Configuration During Transformations

Once the stereochemistry of this compound is established, subsequent chemical transformations must be carefully controlled to either preserve or intentionally invert the configuration at specific chiral centers.

N-alkylation and N-acylation are common transformations performed on N-methyl-D-glucamine. The selective N-alkylation with various alkylating agents, such as (perfluoroalkyl)propyl iodides/mesylates, has been reported to proceed with the preservation of the original stereochemistry of the polyol backbone. fluorine1.ruresearchgate.net This is because the reaction occurs at the nitrogen atom and does not directly involve the chiral centers on the carbon chain. The use of protecting groups for the hydroxyl functions can be employed to prevent side reactions, although some syntheses are performed on the unprotected molecule. fluorine1.ruresearchgate.net

In contrast, reactions that involve the hydroxyl groups could potentially lead to an inversion of configuration at the corresponding carbon atom if the reaction proceeds through an SN2 mechanism. However, detailed studies focusing specifically on the inversion of configuration at the chiral centers of this compound during such transformations are not extensively documented in the reviewed literature.

Stereochemical Influence on Reaction Pathways

The inherent chirality of this compound can significantly influence the course of chemical reactions, whether it acts as a catalyst or as a substrate interacting with other chiral molecules.

Impact of Stereochemistry on Catalytic Efficiency

There is growing interest in using chiral molecules derived from natural sources as organocatalysts in asymmetric synthesis. While the use of this compound as a catalyst has been explored, detailed studies quantifying the impact of its specific stereoisomers on catalytic efficiency and stereoselectivity are limited. The polyhydroxy nature of the molecule, combined with the amino group, allows it to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for creating a chiral environment around the reactants.

Stereodifferentiation in Molecular Recognition Phenomena

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonds, is highly dependent on the stereochemistry of the interacting partners. The well-defined spatial arrangement of the hydroxyl and methylamino groups in this compound makes it an ideal candidate for stereoselective interactions with other chiral molecules.

This principle is exploited when N-methyl-D-glucamine is used as a chiral resolving agent to separate enantiomers of racemic acids. The formation of diastereomeric salts between the chiral base (N-methyl-D-glucamine) and the racemic acid allows for their separation based on differences in physical properties, such as solubility. The stability and solubility of these diastereomeric salts are directly influenced by the "fit" between the stereoisomers, a clear demonstration of stereodifferentiation.

While the concept is well-established, specific binding affinity data (e.g., Kd or Ka values) for the interaction of different stereoisomers of this compound with specific chiral molecules are not extensively reported in the available literature, which would be necessary to create a quantitative data table on stereodifferentiation.

Conformational Analysis and Stereoisomerism

The acyclic nature of the hexanepentol backbone allows for rotation around the carbon-carbon single bonds, leading to a multitude of possible conformations. The preferred conformation in solution is a result of a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding between the hydroxyl groups and the amino group. These interactions can lead to a folded or pseudo-cyclic conformation being more stable than a fully extended linear chain.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are valuable tools for investigating the conformational landscape of such molecules. frontiersin.orgcolostate.edumdpi.com These studies can predict the relative energies of different conformers and the energy barriers for rotation around specific bonds. For example, studies on similar polyhydroxylated systems have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. nih.govresearchgate.net Parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) can provide information about dihedral angles and the proximity of different protons in the molecule, which can then be used to deduce the predominant conformation. However, a detailed published study with specific rotational barriers and conformer population data for this compound was not found in the reviewed literature.

Advanced Analytical Characterization Techniques in Research on 6 Methylamino Hexane 1,2,3,4,5 Pentol

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 6-(methylamino)hexane-1,2,3,4,5-pentol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. doaj.org Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques like DEPT, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, a complete assignment of the proton and carbon signals can be achieved. doaj.org

¹H NMR spectra provide information on the chemical environment of the hydrogen atoms. For instance, in studies of diclofenac-meglumine adducts, the signals for H-1, H-3, and H-4 of the meglumine (B1676163) cation are notably affected, indicating their involvement in the molecular assembly. researchgate.net

¹³C NMR spectroscopy, including solid-state ¹³C NMR analysis, helps in identifying the carbon skeleton. nih.gov Studies on meglumine antimoniate suggest that antimony binds to the N-methyl glucamine ligand through the oxygen of the C-3 carbon. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 3.69 / 3.61 | 63.8 |

| 2 | 3.82 | 71.9 |

| 3 | 3.65 | 72.1 |

| 4 | 3.76 | 72.4 |

| 5 | 4.08 | 70.0 |

| 6 | 3.25 / 3.09 | 51.5 |

| 7 (N-CH₃) | 2.73 | 34.2 |

Note: Data is based on predicted values and may vary slightly from experimental results.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the various vibrational modes of its bonds. doaj.orgresearchgate.net

The most prominent features in the IR spectrum of meglumine include a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. researchgate.net The N-H stretching vibration of the secondary amine group also appears in this region. researchgate.net The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹. Other significant peaks correspond to C-O stretching and O-H bending vibrations. researchgate.netnist.gov Comparison of the IR spectrum of meglumine with that of its derivatives or complexes can reveal changes in these functional groups, providing evidence for interactions such as hydrogen bonding. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3500 | O-H, N-H | Stretching |

| 2850-3000 | C-H | Stretching |

| 1450-1480 | C-H | Bending |

| 1000-1200 | C-O | Stretching |

Note: The exact positions of the peaks can vary depending on the sample preparation and instrument. nist.gov

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. nih.gov This technique provides a high degree of mass accuracy, allowing for the unambiguous determination of the molecular formula. The computed exact mass of this compound (C₇H₁₇NO₅) is 195.11067264 Da. nih.govnih.gov

Techniques such as LC-MS/MS are utilized for the analysis of meglumine, where the precursor ion ([M+H]⁺) with an m/z of 196.1179 is fragmented to produce characteristic product ions, aiding in structural confirmation. nih.govshodex.com HRMS is also a valuable tool for identifying and characterizing impurities present in meglumine samples. nih.gov

Interactive Data Table: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₇NO₅ | nist.govnih.gov |

| Molecular Weight | 195.21 g/mol | nih.gov |

| Computed Exact Mass | 195.11067264 Da | nih.govnih.gov |

| Precursor Ion ([M+H]⁺) m/z | 196.1179 | nih.gov |

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative determination of this compound in various formulations. nih.govresearchgate.netnih.gov Due to the lack of a strong chromophore in the meglumine molecule, detection can be challenging. researchgate.net Several HPLC-based approaches have been developed to address this, including the use of ion-pairing reagents in the mobile phase, which allows for detection at low UV wavelengths (e.g., 195 nm), or the use of refractive index (RID) and evaporative light scattering detectors (ELSD). researchgate.netsielc.com

Reversed-phase HPLC methods, often coupled with mass spectrometry (HPLC-MS), have been validated for the impurity profiling of meglumine, enabling the detection and quantification of by-products such as reducing sugars and nitrogen impurities. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.govresearchgate.net The validation of these HPLC methods according to regulatory guidelines ensures their specificity, linearity, accuracy, and precision. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it typically requires a chemical derivatization step. jfda-online.comresearchgate.net Due to its high polarity and low volatility, direct GC analysis of meglumine is not feasible. researchgate.net Derivatization converts the polar hydroxyl and amine groups into less polar, more volatile functional groups, making the compound suitable for GC analysis. jfda-online.com

Common derivatization methods include silylation, which replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. jfda-online.com The resulting volatile derivative can then be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivatized meglumine provides a characteristic fragmentation pattern that can be used for identification and structural elucidation. nih.gov While specific research on the GC-MS analysis of volatile derivatives of meglumine is not extensively detailed in readily available literature, the principles of derivatization for similar polyol and amino compounds are well-established. jfda-online.comresearchgate.net PubChem lists GC-MS data for N-Methyl-D-glucamine, indicating its analysis via this method is possible. nih.gov

Structural Analysis Methods

The precise three-dimensional arrangement of atoms and stereochemistry of this compound, also known as N-methyl-D-glucamine or meglumine, is critical to its function and interactions with biological systems. Advanced analytical techniques are employed to elucidate these structural features with high resolution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. For this compound, this method provides unambiguous proof of its solid-state conformation and the intricate network of intermolecular interactions.

A study on the crystal structure of meglumine in the form of meglumine diatrizoate revealed detailed crystallographic data. The analysis showed that the compound crystallizes in the P21 space group. researchgate.net The crystal structure is characterized by alternating double layers of the meglumine cations and diatrizoate anions. researchgate.netresearchgate.net A complex three-dimensional framework is formed through extensive hydrogen bonding. researchgate.netresearchgate.netnih.gov

The hydrogen atoms on the ammonium (B1175870) nitrogen of the meglumine cation are crucial donors in strong N–H∙∙∙O hydrogen bonds. One of these bonds is formed with a hydroxyl group of an adjacent meglumine cation, while another interacts with the carboxylate group of the diatrizoate anion. researchgate.netnih.gov This intricate network of hydrogen bonds is a key factor in the stability of the crystal lattice. The analysis also highlighted that electrostatic attractions, which include these hydrogen bonds, are the dominant forces in the intermolecular energy of the crystal. researchgate.net

The detailed structural parameters obtained from X-ray crystallography are presented in the table below.

| Crystallographic Parameter | Value for Meglumine Diatrizoate |

| Space Group | P21 researchgate.net |

| a (Å) | 10.74697(4) researchgate.net |

| b (Å) | 6.49364(2) researchgate.net |

| c (Å) | 18.52774(7) researchgate.net |

| β (°) ** | 90.2263(3) researchgate.net |

| Volume (ų) ** | 1292.985(5) researchgate.net |

| Z | 2 researchgate.net |

| Table 1: Crystallographic data for meglumine diatrizoate. Data sourced from a 2023 study on its crystal structure. researchgate.net |

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for confirming the stereochemistry of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of non-superimposable mirror-image molecules (enantiomers). nih.govlibretexts.org This technique is highly sensitive to the spatial arrangement of atoms and can provide a unique spectral fingerprint for a specific stereoisomer. chiralabsxl.com

For this compound, which has multiple chiral centers, CD spectroscopy can be used to confirm its absolute configuration by comparing its spectrum to that of known standards or through theoretical calculations. chiralabsxl.com The specific rotation, a related chiroptical property, is reported to be between -16.0 and -17.0 degrees (c=2, H2O), indicating its chiral nature. oregonstate.edu

In a study involving meglumine antimoniate (MA), a derivative of this compound, the CD spectrum was utilized to investigate its interaction with β-cyclodextrin. researchgate.net The CD spectrum of MA alone showed distinct features that were altered upon complexation, demonstrating the sensitivity of this technique to changes in the chiral environment of the molecule. researchgate.net For instance, the formation of a ternary meglumine-Sb-β-CD complex resulted in a decrease in the intensity and a red-shift of the CD spectrum. researchgate.net Upon lyophilization of the heated mixture, the spectrum showed a negative Cotton effect around 205 nm, indicating significant intermolecular interactions. researchgate.net

While a detailed CD spectral analysis for the stereochemical confirmation of pure this compound was not found in the available research, the data from its derivative underscores the utility of CD spectroscopy. The technique provides a powerful tool for confirming the handedness of the molecule and studying its conformational changes upon interaction with other molecules. researchgate.netchiralabsxl.com

Thermochemical and Binding Assays

Understanding the thermodynamic properties of this compound is crucial for predicting its stability and its interaction with biological targets. Techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) provide direct measurements of these properties.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for quantifying the thermodynamics of binding interactions in solution. tainstruments.comnih.gov It measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov The key parameters obtained from an ITC experiment are the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). nih.govnih.gov From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the binding event. nih.gov

While specific ITC studies detailing the binding of this compound to a biological target were not found in the reviewed literature, the principles of the technique are broadly applicable. For a compound like this, ITC could be employed to study its interaction with target proteins or other biomolecules. The resulting thermodynamic data would be invaluable for understanding the mechanism of action and for guiding drug design and optimization efforts. tainstruments.comnih.gov

The table below outlines the thermodynamic parameters that can be determined using ITC and their significance.

| Thermodynamic Parameter | Description | Significance in Drug Research |

| Binding Affinity (Ka) | The equilibrium constant for the association of the ligand and its target. | Indicates the strength of the interaction; higher Ka means stronger binding. nih.gov |

| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. | Provides information about the changes in bonding (e.g., hydrogen bonds, van der Waals forces) upon complex formation. nih.gov |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. | Reflects changes in conformational freedom and the hydrophobic effect. nih.gov |

| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding process, determining spontaneity. | A negative ΔG indicates a spontaneous binding event. nih.gov |

| Stoichiometry (n) | The molar ratio of the ligand to the macromolecule in the complex. | Determines the number of binding sites. nih.gov |

| Table 2: Thermodynamic parameters obtainable from Isothermal Titration Calorimetry and their importance in drug research. |

Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the thermal properties of materials, including their melting point, glass transition temperature, and heat capacity, which are indicators of thermal stability. researchgate.net

In a study on the calorimetric properties of this compound (meglumine), DSC was used to determine its melting temperature and enthalpy of fusion. researchgate.net The DSC thermogram of meglumine shows a sharp endothermic peak corresponding to its melting point. nih.govutwente.nl This analysis provides crucial data on the thermal stability of the compound in its solid state.

The heat capacity of both the solid and molten states of meglumine has also been determined using temperature-modulated DSC. researchgate.net This information is valuable for understanding the energetics of the compound across different physical states and for calculating other thermodynamic properties such as the Gibbs energy, enthalpy, and entropy of fusion. researchgate.net

The key thermal properties of this compound determined by DSC are summarized in the table below.

| Thermal Property | Value |

| Melting Point | 128-132 °C utwente.nlaffinimeter.com |

| Enthalpy of Fusion | Determined by DSC researchgate.net |

| Heat Capacity (Solid) | Determined by temperature-modulated DSC researchgate.net |

| Heat Capacity (Melt) | Determined by temperature-modulated DSC researchgate.net |

| Table 3: Thermal properties of this compound determined by Differential Scanning Calorimetry. |

Theoretical and Computational Chemistry Studies on 6 Methylamino Hexane 1,2,3,4,5 Pentol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which dictates the molecule's reactivity and interactions. dntb.gov.ua

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is described by the distribution of electrons in its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For molecules like N-methyl-1-deoxynojirimycin, quantum chemical calculations can predict sites susceptible to nucleophilic or electrophilic attack, which is crucial for understanding its binding mechanism to enzyme active sites.

While specific studies detailing the electronic properties of 6-(methylamino)hexane-1,2,3,4,5-pentol are not widely published, general principles of quantum mechanics can be applied. The nitrogen atom and the hydroxyl groups are expected to be the primary sites of interaction.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or calculated values for this compound are not readily available in the literature.)

| Property | Illustrative Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |

Transition State Modeling for Catalytic Mechanisms

Transition state theory is a cornerstone of understanding reaction rates. Computational modeling can be used to determine the structure and energy of the transition state of a reaction, such as the binding of an inhibitor to an enzyme. nih.gov For this compound, this would involve modeling its interaction with α-glucosidase to understand the mechanism of inhibition. Such calculations can elucidate the key interactions that stabilize the transition state and thus lead to potent inhibition. Although the general principles are established, specific transition state models for this compound's interaction with its target enzymes are not detailed in the available literature.

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is critical for understanding how the molecule fits into a receptor's binding site. cuny.edu A thorough conformational search would reveal the preferred shapes of the molecule in different environments, providing a basis for understanding its biological function.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes such as ligand binding and the influence of solvent over time. researchgate.netarxiv.org

Solvent Effects on Molecular Interactions

The solvent, typically water in biological systems, plays a crucial role in molecular interactions. MD simulations can explicitly model the behavior of water molecules around a solute, revealing how the solvent shell influences the solute's conformation and its interactions with other molecules. For this compound, simulations would show how water molecules form hydrogen bonds with the hydroxyl and amino groups, and how this solvation shell is altered upon binding to a receptor.

Table 2: Illustrative Data from Molecular Dynamics Simulation of Solvation (Note: The following data is illustrative and based on typical values for similar organic molecules in aqueous solution, as specific experimental or calculated values for this compound are not readily available in the literature.)

| Property | Illustrative Value |

|---|---|

| Radial Distribution Function g(r) of water oxygen around N | Peak at 2.8 Å |

| Average number of hydrogen bonds with water | 5-7 |

Ligand-Receptor Binding Dynamics

MD simulations are extensively used to study the dynamics of a ligand binding to its receptor. nih.gov These simulations can reveal the pathway of binding, the conformational changes in both the ligand and the receptor during the process, and the key amino acid residues involved in the interaction. For this compound, simulating its interaction with α-glucosidase would provide a detailed movie of the binding event, highlighting the hydrogen bonds and other non-covalent interactions that are crucial for its inhibitory activity. While molecular docking studies on derivatives of the parent compound, 1-deoxynojirimycin (B1663644), have been reported, detailed dynamic simulations for the N-methylated form are not extensively published. nih.govrsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-methyl-1-deoxynojirimycin |

| 1-deoxynojirimycin |

| N-methyl-DNJ |

Docking and Molecular Recognition Simulations

Molecular docking and recognition simulations are computational techniques used to predict how a molecule, such as this compound, interacts with a target, typically a protein. These simulations are fundamental in drug discovery and development, offering predictions of binding modes and affinities that can guide further experimental work.

Computational screening of existing drugs for new therapeutic applications often employs molecular docking to predict their binding affinity to new biological targets. In one such in-silico study, a library of FDA-approved drugs was screened against two targets from Leishmania infantum, the causative agent of leishmaniasis. nih.gov This screening included Meglumine (B1676163) antimoniate, a compound containing the this compound moiety. nih.gov

The study aimed to identify novel and potent anti-leishmanial drugs by predicting the ligand-receptor interactions. nih.gov The docking experiments yielded data on the binding affinities, expressed as the change in Gibbs free energy (ΔGbinding), for numerous compounds. nih.gov For the γ-glutamylcysteine synthetase (γ-GCS) receptor, two promising compounds were identified with binding affinities up to -7.8 kcal/mol. nih.gov For the lipophosphoglycan (LPG) receptor, five ligands showed potential with binding affinities reaching up to -8.5 kcal/mol. nih.gov While the specific binding affinity for Meglumine antimoniate was not detailed in the summary, its inclusion in the screening highlights the application of these predictive methods to meglumine-containing substances. nih.gov

Table 1: Predicted Binding Affinities from In-Silico Drug Screening

| Target Receptor (from Leishmania infantum) | Number of Promising Ligands Identified | Range of Predicted Binding Affinity (ΔGbinding) |

|---|---|---|

| γ-glutamylcysteine synthetase (γ-GCS) | 2 | up to -7.8 kcal/mol |

This table summarizes the outcomes of a high-throughput virtual screening of FDA-approved drugs, which included a meglumine-containing compound, against targets from Leishmania infantum. nih.gov

The utility of this compound as a pharmaceutical excipient is largely due to its ability to form stable supramolecular adducts with acidic drug molecules, thereby enhancing their solubility. researchgate.net This property is a direct result of specific non-covalent interactions.

The formation of these binary species involves a proton transfer from the acidic group of the drug (e.g., a carboxylic acid) to the methylamine (B109427) group of meglumine. researchgate.net This creates a meglumine cation and a drug anion, which are then stabilized by a network of strong hydrogen bonds. researchgate.net These hydrogen bonds primarily form between the numerous hydroxyl groups of the meglumine cation and the carboxylate anion of the drug. researchgate.net These O-H···O- interactions are characterized by their short distances and high directionality, with association energies that can exceed 40 kJ mol-1. researchgate.net

Furthermore, the self-assembly of these adducts can lead to the formation of polymer-like supramolecular structures, as observed with drugs like diclofenac (B195802) and flunixin. researchgate.net The meglumine cation is directly implicated in the formation of these larger assemblies, which are held together by these robust non-covalent forces. researchgate.net The study of N-methyl-d-glucamine–calix researchgate.netresorcinarene conjugates also highlights the role of non-covalent interactions in the self-assembly of these complex molecules in solution. nih.gov

Table 2: Key Non-Covalent Interactions Involving this compound

| Type of Interaction | Interacting Groups | Significance |

|---|---|---|

| Proton Transfer | Carboxylic acid of drug & methylamine group of meglumine | Formation of an ion pair, crucial for adduct formation. researchgate.net |

| Hydrogen Bonding | Hydroxyl groups of meglumine cation & carboxylate anion of drug | Stabilization of the supramolecular adduct, enhancing solubility. researchgate.net |

This table outlines the principal non-covalent interactions that govern the formation of stable adducts between this compound and acidic drug molecules.

QSAR and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are fields that correlate the chemical structure of compounds with their biological activities or properties. These models are valuable for predicting the properties of new or untested compounds.

While comprehensive, dedicated QSAR studies on this compound are not widely published, its inclusion in larger chemical datasets for QSAR modeling has been noted. For instance, "Meglumine" is listed as a compound in the QsarDB repository. qsardb.org It was part of a dataset used to develop combined Naïve Bayesian, chemical fingerprint, and molecular docking classifiers to model and predict the androgen receptor binding activity of various substances. qsardb.org This indicates that the structural descriptors of meglumine have been used to train and test QSAR models, contributing to the broader understanding of structure-activity relationships for environmental and health-sensitive compounds. qsardb.org

The development of such QSAR models involves the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic distribution, and hydrophobicity. These descriptors are then used to build a mathematical model that can predict the activity of other compounds.

Table 3: Compound Information in QSAR Database

| Compound ID | Name | CAS Number | Source Publication Topic |

|---|

This table provides information on the inclusion of this compound (Meglumine) in a publicly available QSAR database, highlighting its use in the development of predictive computational models.

Broader Academic Implications and Future Research Directions

Contributions to Carbohydrate Chemistry

The investigation of N-methyl-DNJ has made notable contributions to the field of carbohydrate chemistry, particularly in the specialized areas of amino sugars and polyol reactivity.

Advances in Amino Sugar Chemistry and Derivatives

Amino sugars are fundamental components of many biologically important natural products and glycoconjugates. mdpi.comnih.gov The synthesis and modification of these molecules present unique challenges due to the presence of the basic nitrogen atom, which can interfere with conventional glycosylation methods that use Lewis acid promoters. nih.gov N-methyl-DNJ, as a polyhydroxylated piperidine (B6355638), serves as a key example of an advanced amino sugar derivative. nih.gov

Research into the synthesis of N-methyl-DNJ and its analogues has spurred the development of novel synthetic methodologies. For instance, systematic syntheses have been developed to create complex oligosaccharides containing the N-methyl-DNJ moiety, which are valuable for studying biological recognition events. mdpi.com These syntheses often require sophisticated strategies for protecting group manipulation and stereoselective glycosylation, thereby enriching the synthetic chemist's toolkit. researchgate.net

The creation of a wide array of N-alkylated DNJ derivatives has been a focal point of research, aiming to enhance biological activity and specificity. nih.govnih.gov These efforts have led to a deeper understanding of structure-activity relationships, demonstrating how modifications to the amino sugar scaffold can profoundly impact its function. nih.gov For example, linking DNJ to other molecules like chrysin (B1683763) has been explored to improve properties such as lipophilicity and bioavailability. nih.gov

Role in Understanding Polyol and Aminopolyol Reactivity

The reactivity of polyols and aminopolyols is governed by the spatial arrangement of their hydroxyl and amino groups. N-methyl-DNJ provides an excellent model for studying these relationships. Conformational analysis of N-methyl-DNJ and related N-alkylated derivatives has revealed important insights into their three-dimensional structures. While the fundamental piperidine ring conformation does not significantly differ between 1-deoxynojirimycin (B1663644) (DNJ) and its N-methyl and N-butyl derivatives, the orientation of the substituents is notably affected by N-alkylation. researchgate.net

| Compound | N-Substituent | Predominant C6-OH Orientation | N-Alkyl Group Orientation | Reference |

|---|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | -H | Equatorial | N/A | researchgate.net |

| N-methyl-1-deoxynojirimycin (N-methyl-DNJ) | -CH₃ | Axial | Equatorial | researchgate.net |

| N-butyl-1-deoxynojirimycin (N-butyl-DNJ) | -(CH₂)₃CH₃ | Axial | Equatorial | researchgate.net |

Impact on Green Chemistry and Sustainable Synthesis

The synthesis of complex molecules like N-methyl-DNJ has increasingly been viewed through the lens of green chemistry, which emphasizes the use of environmentally benign processes and renewable resources.

Development of Environmentally Benign Catalytic Processes

Significant progress has been made in developing sustainable methods for producing N-methyl-DNJ and other iminosugars. These approaches move away from lengthy, multi-step syntheses that rely on hazardous reagents and solvents.

Natural Sourcing and Fermentation: N-methyl-DNJ is a naturally occurring alkaloid found in plants such as the mulberry tree (Morus alba). acs.org Extraction from these renewable botanical sources represents a green alternative to total chemical synthesis. Furthermore, microbial fermentation routes using Streptomyces and Bacillus species have been established for the production of DNJ and its derivatives. wikipedia.orgnih.gov These biosynthetic pathways operate in water under mild conditions and utilize simple sugars like glucose as a starting material, embodying key principles of green chemistry. nih.govacs.org

Chemoenzymatic and Biocatalytic Methods: Modern synthetic strategies increasingly employ enzymes to perform specific chemical transformations with high selectivity, reducing the need for protecting groups and harsh reagents. acs.org Protecting-group-free chemoenzymatic and biocatalytic cascades have been developed for the efficient, one-pot synthesis of iminosugars from sugar-derived aminopolyols. acs.org For example, galactose oxidase variants and bacterial shikimate dehydrogenases have been used in cascade reactions to produce iminosugars in high yield. acs.org These water-based, catalytic processes are highly atom-economical and simplify purification.

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Extraction from Plants | Uses mulberry (Morus alba) leaves or roots. | Renewable feedstock, avoids complex synthesis. | acs.org |

| Microbial Fermentation | Utilizes Bacillus or Streptomyces strains. | Uses water as solvent, mild conditions, starts from simple sugars. | wikipedia.orgnih.gov |

| Chemoenzymatic Cascades | One-pot reactions using enzymes like galactose oxidase. | High efficiency (>70% product formation), protecting-group-free, aqueous media. | acs.org |

| Flow Chemistry | Continuous flow hydrogenation for steps like azide (B81097) reduction and reductive amination. | Improved safety, efficiency, and scalability over batch processes. | researchgate.net |

Utilization of Biodegradable Reagents

The principles of green chemistry also encourage the use of reagents that are biodegradable and have low environmental impact. The synthesis of iminosugars often starts from naturally available and biodegradable materials like D-glucose or L-serine. taylorfrancis.commdpi.com Enzymatic and whole-cell biocatalysis, as mentioned above, inherently use biodegradable catalysts (enzymes) in aqueous media. acs.org Research into iminosugar synthesis increasingly focuses on minimizing waste and avoiding toxic heavy metals or harsh organic solvents, aligning with the goals of sustainable chemical production. mdpi.com The use of one-pot reactions and catalytic methods, such as those employing Raney Nickel for N-alkylation or palladium catalysts for methylation, while not always using biodegradable reagents themselves, contribute to sustainability by increasing efficiency and reducing the number of synthetic steps and purification procedures required. taylorfrancis.comcapes.gov.br

Potential for Novel Catalyst Design

The unique structure of N-methyl-DNJ, featuring a chiral, polyhydroxylated aminocyclic scaffold, makes it an intriguing candidate for applications in novel catalyst design. While its primary role has been as a biological modulator, its structural motifs are relevant to the field of asymmetric catalysis.

Chiral amino alcohols and their derivatives are well-established as effective ligands for a variety of metal-catalyzed asymmetric reactions and as organocatalysts. The structure of N-methyl-DNJ, with its defined stereochemistry and multiple coordination sites (the nitrogen atom and several hydroxyl groups), suggests its potential use as a chiral ligand. Such ligands are crucial for controlling the stereochemical outcome of reactions, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.

Iminosugar derivatives have already been explored as platforms for organocatalysts. For example, pyrrolidine-based iminosugars functionalized with a phosphine (B1218219) group have been successfully used as catalysts in asymmetric [3+2] cycloaddition reactions. mdpi.com This demonstrates that the chiral backbone of an iminosugar can effectively induce stereoselectivity.

| Catalyst Type | Potential Role of N-methyl-DNJ Scaffold | Example Asymmetric Reactions | Rationale / Precedent |

|---|---|---|---|

| Chiral Ligand for Metals | Forms chiral complexes with transition metals (e.g., Ru, Rh, Ti). | Hydrogenation, transfer hydrogenation, epoxidation, aldol (B89426) reactions. | Based on the proven utility of other chiral amino alcohols and diamines in catalysis. rsc.org |

| Organocatalyst | Acts as a chiral base or directs reactions via hydrogen bonding. | Aldol and Michael additions, cycloadditions. | Iminosugar-phosphine derivatives have been shown to be effective organocatalysts. mdpi.com |

| Phase-Transfer Catalyst | Acts as a chiral quaternary ammonium (B1175870) salt after N-alkylation. | Asymmetric alkylations and cyclopropanations. | The polyhydroxylated structure could influence solubility and reaction environment. |

Given these precedents, N-methyl-DNJ could serve as a scaffold for a new class of catalysts. By selectively modifying its hydroxyl groups or the nitrogen atom, a library of ligands or organocatalysts could be generated. The conformational rigidity of the piperidine ring combined with the multiple stereocenters could provide a well-defined chiral environment, potentially leading to high levels of enantioselectivity in catalytic transformations. Future research in this area could unlock new and efficient catalytic systems for asymmetric synthesis.

Design Principles for Aminopolyol-Based Organocatalysts

The design of effective aminopolyol-based organocatalysts, drawing inspiration from established principles in organocatalysis, would likely revolve around several key strategies. The core structure of 6-(methylamino)hexane-1,2,3,4,5-pentol provides a foundational chiral environment. The development of new catalysts could involve the strategic modification of this backbone to enhance catalytic activity and selectivity.

A primary design consideration is the creation of a well-defined and sterically hindered chiral pocket around the catalytic amine center. This can be achieved by introducing bulky substituents on the polyol chain or the nitrogen atom. Such modifications can restrict the possible transition states in a reaction, thereby favoring the formation of a specific stereoisomer of the product. The design of structurally rigid, chiral quaternary ammonium salts derived from binaphthol, for instance, has proven successful in practical asymmetric synthesis, offering a model for creating C2-symmetric catalysts. nih.gov

Furthermore, the incorporation of additional functional groups onto the aminopolyol scaffold can lead to bifunctional or multifunctional catalysts. For example, the introduction of a hydrogen-bond donor or acceptor group in proximity to the amine could enable cooperative catalysis, where both functionalities participate in stabilizing the transition state. This approach has been shown to be effective in other catalytic systems.

Strategies for Enhancing Catalytic Performance and Selectivity

To improve the catalytic performance and selectivity of catalysts based on this compound, several strategies can be employed. One approach involves the systematic tuning of the electronic properties of the catalyst. For instance, the introduction of electron-withdrawing or electron-donating groups on the methyl group of the amine or on the polyol backbone can modulate the nucleophilicity and basicity of the amine, thereby influencing its catalytic activity.

Another strategy is to control the catalyst's conformation through the introduction of cyclic structures or intramolecular hydrogen bonds. A more rigid catalyst structure can lead to higher enantioselectivity by reducing the number of competing reaction pathways. In a study on 4-aminopyridine (B3432731) catalysts, placing benzyl (B1604629) moieties with long apolar alkoxy groups in the ortho positions on the amine nitrogen significantly improved catalytic activity. researchgate.net While this sometimes reduced selectivity, it was demonstrated that restricting the freedom of these substituents could regain higher selectivity. researchgate.net This highlights the delicate balance between steric bulk and conformational flexibility in catalyst design.

The reaction medium also plays a crucial role in catalytic performance. The use of non-conventional solvents, such as ionic liquids or deep eutectic solvents, can enhance both the activity and selectivity of organocatalysts by influencing the solubility of the reactants and stabilizing the transition state.

Interdisciplinary Research Opportunities

The versatile nature of this compound opens up avenues for research at the interface of chemistry, biology, and materials science.

Applications in Glycoscience and Glycoconjugate Chemistry

In the realm of glycoscience, the structural similarity of this compound to monosaccharides makes it an intriguing building block for the synthesis of carbohydrate mimetics and glycoconjugates. Glycoconjugates, which are formed by the covalent linking of carbohydrates to proteins or lipids, are crucial components of cell surfaces and are involved in a myriad of biological processes. nih.gov

The amine functionality of this compound provides a convenient handle for its conjugation to other molecules. It can be used as a linker to attach carbohydrate moieties to peptides or other scaffolds, facilitating the creation of novel glycoconjugates with tailored properties. rsc.org For example, it could be incorporated into synthetic strategies for creating complex glycan structures or used to develop probes for studying carbohydrate-protein interactions.

A notable application is the use of N-methyl-D-glucamine in supramolecular chemistry to form adducts with lipophilic organic compounds in water, thereby increasing their solubility. nih.gov This property is particularly valuable in the pharmaceutical industry. nih.gov Furthermore, derivatives of N-methyl-D-glucamine have been used to increase the stability of cyclic peptide dimers and nanotubes. nih.gov

Exploration of Advanced Materials Science (e.g., Polymeric Applications)

The polyol and amine functionalities of this compound make it a valuable monomer for the synthesis of functional polymers and advanced materials. The hydroxyl groups can be polymerized to form polyesters or polyethers, while the amine group can be incorporated into polyamides or polyurethanes. The resulting polymers would possess a high density of chiral centers and hydroxyl groups, imparting them with unique properties such as hydrophilicity, biodegradability, and the ability to form specific interactions with other molecules.